molecular formula C27H22FNO5 B14102116 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14102116
M. Wt: 459.5 g/mol
InChI Key: PXHRHQRIXIXZFD-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the 3,4-dimethoxyphenyl and fluoro substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:

    3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and properties.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound has a similar phenyl group but a different core structure.

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: This compound has a similar side chain but a different functional group

Properties

Molecular Formula

C27H22FNO5

Molecular Weight

459.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22FNO5/c1-32-21-10-8-16(14-22(21)33-2)12-13-29-24(17-6-4-3-5-7-17)23-25(30)19-15-18(28)9-11-20(19)34-26(23)27(29)31/h3-11,14-15,24H,12-13H2,1-2H3

InChI Key

PXHRHQRIXIXZFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5)OC

Origin of Product

United States

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